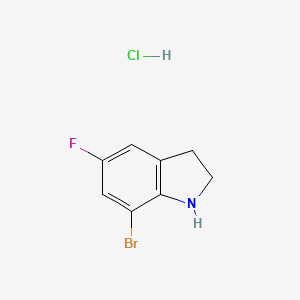

7-Bromo-5-fluoroindoline hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H8BrClFN |

|---|---|

Molekulargewicht |

252.51 g/mol |

IUPAC-Name |

7-bromo-5-fluoro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7BrFN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |

InChI-Schlüssel |

VUQDBMXLBCQYPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C=C(C=C2Br)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from a suitably substituted aniline or indole derivative bearing fluoro and bromo substituents.

- Formation of the indole or indoline core via cyclization reactions.

- Selective reduction of the indole to indoline.

- Conversion to the hydrochloride salt for stability and isolation.

Synthesis from 2-Bromo-5-Fluoroaniline via Isatin Intermediate

A relevant precursor in the synthetic pathway is 4-fluoro-7-bromoisatin, which can be prepared from 2-bromo-5-fluoroaniline through condensation and cyclization steps, as described in patent CN111039845A (2019). This method involves:

- Condensation Step: 2-bromo-5-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an ethanol-sodium sulfate-water mixed solvent system under reflux. The molar ratios are approximately 1:1.1-1.3:1.3-1.8 respectively. This yields N-(2-bromo-5-fluorophenyl)-2-(hydroxyimine)acetamide.

- Cyclization Step: The intermediate is cyclized in concentrated sulfuric acid at 60-90 °C with a mass ratio of intermediate to sulfuric acid of 1:3.5-7.0, producing 4-fluoro-7-bromoisatin.

- Purification: The crude product is recrystallized from an ethanol-water mixture (mass ratio ethanol:water = 1:1.6-1.8) to achieve purity above 99%.

This route is industrially scalable due to improved solvent systems and reduced purification steps.

Reduction of 4-Fluoro-7-Bromoisatin to 7-Bromo-5-Fluoroindoline

While direct literature on this compound synthesis is limited, analogous procedures for reducing fluoro-substituted isatins to indolines provide insight. For example, Lohray et al. describe the reduction of 7-fluoroindole to 7-fluoroindoline using sodium cyanoborohydride in acetic acid. Applying similar reduction conditions to 4-fluoro-7-bromoisatin would yield 7-bromo-5-fluoroindoline.

- Reduction Conditions: Sodium cyanoborohydride in acetic acid at room temperature or mild heating.

- Outcome: Selective reduction of the lactam carbonyl in isatin to the corresponding indoline ring.

- Subsequent Step: Conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This step is crucial for obtaining the indoline hydrochloride salt with good yield and purity.

Alternative Synthetic Routes via Halogenated Indoles

Other methods involve the synthesis of halogenated indoles followed by selective bromination and reduction:

- Starting from 5,7-difluoroindole derivatives, the indole nitrogen is tosyl-protected, allowing selective bromination at the 7-position using N-bromosuccinimide (NBS) in dichloromethane.

- The brominated indole can then be reduced to the corresponding indoline using sodium cyanoborohydride or catalytic hydrogenation.

- Tosyl deprotection and salt formation complete the synthesis.

This approach allows regioselective control over substitution patterns and is suitable for complex molecule synthesis.

Comparative Analysis of Preparation Methods

| Step | Method 1: From 2-Bromo-5-Fluoroaniline (Patent CN111039845A) | Method 2: From Halogenated Indoles (Literature) |

|---|---|---|

| Starting Material | 2-Bromo-5-fluoroaniline | 5,7-Difluoroindole or 7-fluoroindole |

| Key Intermediate | N-(2-bromo-5-fluorophenyl)-2-(hydroxyimine)acetamide | N-tosyl-7-bromo-5-fluoroindole |

| Cyclization | Concentrated sulfuric acid at 60-90 °C | Not applicable (indole already formed) |

| Bromination | Bromine already present in starting aniline | NBS bromination at 7-position |

| Reduction to Indoline | Sodium cyanoborohydride in acetic acid (inferred) | Sodium cyanoborohydride or catalytic hydrogenation |

| Salt Formation | Hydrochloride salt via acid treatment | Hydrochloride salt via acid treatment |

| Yield and Purity | High purity (>99%) of intermediate; scalable industrial route | Moderate to high yields; regioselective bromination |

| Scalability | Industrially feasible with optimized solvent systems | Suitable for lab-scale and complex derivatives |

Experimental Parameters and Optimization Notes

Condensation and Cyclization (Patent CN111039845A)

- Solvent System: Ethanol-sodium sulfate-water (mass ratio 1:0.2-0.5:1.0-1.5)

- Reflux Time: 8-12 hours for condensation

- Cyclization Temperature: 60-90 °C

- Cyclization Time: Approximately 30 minutes

- Recrystallization Solvent: Ethanol-water (mass ratio 1:1.6-1.8)

- Advantages: Reduced sodium sulfate usage, no need to purify intermediate, improved yield and purity.

Reduction to Indoline (Literature Inference)

- Reagents: Sodium cyanoborohydride in acetic acid

- Temperature: Room temperature to mild heating

- Reaction Time: Variable, typically 1-4 hours

- Yield: Approximately 60-70% reported for related fluoroindoline syntheses

- Notes: Careful control of conditions avoids over-reduction or side reactions.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Condensation | 2-Bromo-5-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride, ethanol-sodium sulfate-water | Reflux (~78 °C) | 8-12 hours | Mixed solvent system improves yield |

| Cyclization | Concentrated sulfuric acid | 60-90 °C | 30 minutes | Batch addition recommended |

| Recrystallization | Ethanol-water (1:1.6-1.8 mass ratio) | Ambient | Until crystallization | Purifies product to >99% purity |

| Reduction to Indoline | Sodium cyanoborohydride in acetic acid | Room temp to mild heat | 1-4 hours | Selective reduction of isatin |

| Salt Formation | HCl in suitable solvent | Ambient | Variable | Forms stable hydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-fluoroindoline hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the indoline ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms and form the parent indoline.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indoline derivatives, while oxidation reactions typically produce indole compounds.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-fluoroindoline hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of other indoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-fluoroindoline hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activities. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 7-bromo-5-fluoroindoline hydrochloride can be contextualized against related halogenated indoles, indolines, and benzylamine derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Halogenated Indoline/Indole Derivatives

Key Observations :

Halogen Positioning and Reactivity :

- The 7-bromo-5-fluoro substitution in the indoline/indole scaffold enhances electrophilic aromatic substitution (EAS) reactivity at the para and meta positions compared to 2-bromo-4-fluorobenzylamine , where the electron-withdrawing halogens deactivate the ring.

- The indoline core (partially saturated) in this compound offers greater conformational flexibility than the fully aromatic indole in 7-bromo-5-fluoro-3-methyl-1H-indole , impacting binding to biological targets.

Functional Group Influence :

- The hydrochloride salt in 7-bromo-5-fluoroindoline improves aqueous solubility relative to neutral analogs like 7-bromo-5-chloroindolin-2-one .

- The methyl group in 7-bromo-5-fluoro-3-methyl-1H-indole increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.

Synthetic Utility :

- This compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to methods used for 7-bromo-5-chloroindolin-2-one .

- In contrast, 2-bromo-4-fluorobenzylamine hydrochloride is more suited for nucleophilic substitution due to its benzylamine structure.

Research Findings and Limitations

- Pharmaceutical Relevance: Indoline derivatives are prominent in kinase inhibitor development (e.g., sunitinib analogs), where halogenation modulates target selectivity .

- Thermodynamic Stability : Halogenated indolines generally exhibit higher thermal stability than indoles due to reduced ring strain, as inferred from analogs like 7-bromo-5-chloroindolin-2-one .

- Knowledge Gaps: Comparative pharmacokinetic or toxicity data for these compounds are absent in the provided sources. Further studies on solubility, metabolic pathways, and scaffold optimization are needed.

Q & A

Q. What are the common synthetic routes for 7-Bromo-5-fluoroindoline hydrochloride, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves sequential halogenation of an indoline scaffold. A validated approach includes:

Bromination : React 5-fluoroindoline with N-bromosuccinimide (NBS) in acetic acid at 0–5°C for 6–8 hours to introduce bromine at the 7-position .

Hydrochloride Formation : Treat the brominated intermediate with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt .

Key Factors Affecting Yield :

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8 alters protonation states) and incubation times .

- Structural Analogues : Cross-test activity with 7-chloro-5-fluoroindoline derivatives to isolate halogen effects .

- Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

Methodological Answer:

Q. How do computational methods aid in predicting the pharmacokinetic profile of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.